molecular formula C20H18F2N4O4 B13358444 ethyl 4-[({1-[4-(difluoromethoxy)phenyl]-5-methyl-1H-1,2,4-triazol-3-yl}carbonyl)amino]benzoate

ethyl 4-[({1-[4-(difluoromethoxy)phenyl]-5-methyl-1H-1,2,4-triazol-3-yl}carbonyl)amino]benzoate

Cat. No.: B13358444
M. Wt: 416.4 g/mol
InChI Key: REUPJCLYFUJFEI-UHFFFAOYSA-N
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Description

Ethyl 4-[({1-[4-(difluoromethoxy)phenyl]-5-methyl-1H-1,2,4-triazol-3-yl}carbonyl)amino]benzoate is a complex organic compound with a unique structure that includes a triazole ring, a difluoromethoxyphenyl group, and an ethyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[({1-[4-(difluoromethoxy)phenyl]-5-methyl-1H-1,2,4-triazol-3-yl}carbonyl)amino]benzoate typically involves multiple steps. The starting materials often include 4-(difluoromethoxy)aniline, which undergoes a series of reactions to form the triazole ring and the benzoate ester. Common reagents used in these reactions include acyl chlorides, hydrazines, and various catalysts to facilitate the formation of the triazole ring and the esterification process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[({1-[4-(difluoromethoxy)phenyl]-5-methyl-1H-1,2,4-triazol-3-yl}carbonyl)amino]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a simpler structure with fewer functional groups .

Scientific Research Applications

Ethyl 4-[({1-[4-(difluoromethoxy)phenyl]-5-methyl-1H-1,2,4-triazol-3-yl}carbonyl)amino]benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 4-[({1-[4-(difluoromethoxy)phenyl]-5-methyl-1H-1,2,4-triazol-3-yl}carbonyl)amino]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and difluoromethoxyphenyl group play crucial roles in binding to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Ethyl 4-[({1-[4-(difluoromethoxy)phenyl]-5-methyl-1H-1,2,4-triazol-3-yl}carbonyl)amino]benzoate can be compared with similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets .

Properties

Molecular Formula

C20H18F2N4O4

Molecular Weight

416.4 g/mol

IUPAC Name

ethyl 4-[[1-[4-(difluoromethoxy)phenyl]-5-methyl-1,2,4-triazole-3-carbonyl]amino]benzoate

InChI

InChI=1S/C20H18F2N4O4/c1-3-29-19(28)13-4-6-14(7-5-13)24-18(27)17-23-12(2)26(25-17)15-8-10-16(11-9-15)30-20(21)22/h4-11,20H,3H2,1-2H3,(H,24,27)

InChI Key

REUPJCLYFUJFEI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=NN(C(=N2)C)C3=CC=C(C=C3)OC(F)F

Origin of Product

United States

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